molecular formula C7H7BrOS B13721075 2-Bromo-6-mercaptobenzyl Alcohol

2-Bromo-6-mercaptobenzyl Alcohol

Cat. No.: B13721075
M. Wt: 219.10 g/mol
InChI Key: FWYPMKMGZQRSDX-UHFFFAOYSA-N
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Description

2-Bromo-6-mercaptobenzyl Alcohol is an organic compound with the molecular formula C7H7BrOS It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a thiol group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-mercaptobenzyl Alcohol typically involves the bromination of 6-mercaptobenzyl alcohol. This can be achieved through the reaction of 6-mercaptobenzyl alcohol with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants. The product is then purified through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-mercaptobenzyl Alcohol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 6-Mercaptobenzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-mercaptobenzyl Alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its thiol group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-mercaptobenzyl Alcohol involves its ability to interact with various molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzyl Alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-mercaptobenzyl Alcohol: Similar structure but with the thiol group at the fourth position, leading to different reactivity and applications.

Uniqueness

2-Bromo-6-mercaptobenzyl Alcohol is unique due to the presence of both a bromine atom and a thiol group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(2-bromo-6-sulfanylphenyl)methanol

InChI

InChI=1S/C7H7BrOS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2

InChI Key

FWYPMKMGZQRSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)S

Origin of Product

United States

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